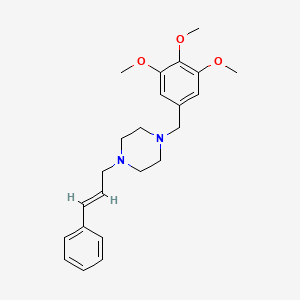![molecular formula C23H27N3O2 B6101597 N-1,3-benzodioxol-5-yl-1-[(1-ethyl-1H-indol-3-yl)methyl]-3-piperidinamine](/img/structure/B6101597.png)
N-1,3-benzodioxol-5-yl-1-[(1-ethyl-1H-indol-3-yl)methyl]-3-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-1-[(1-ethyl-1H-indol-3-yl)methyl]-3-piperidinamine, also known as MDMA or ecstasy, is a synthetic drug that has gained popularity in the recreational drug market. However, MDMA also has potential medical applications due to its unique chemical structure and mechanism of action.
Wissenschaftliche Forschungsanwendungen
N-1,3-benzodioxol-5-yl-1-[(1-ethyl-1H-indol-3-yl)methyl]-3-piperidinamine has been studied for its potential therapeutic applications in treating various mental health conditions, including post-traumatic stress disorder (PTSD), anxiety, and depression. This compound-assisted psychotherapy has shown promising results in clinical trials, with participants reporting significant improvements in their symptoms. The drug's ability to enhance empathy and social bonding has also been studied in the context of couples therapy and autism.
Wirkmechanismus
N-1,3-benzodioxol-5-yl-1-[(1-ethyl-1H-indol-3-yl)methyl]-3-piperidinamine works by increasing the release of serotonin, dopamine, and norepinephrine, neurotransmitters that regulate mood and behavior. The drug also inhibits the reuptake of these neurotransmitters, leading to an accumulation in the synaptic cleft and prolonged activation of their receptors. This results in a surge of positive emotions, increased sociability, and heightened sensory perception.
Biochemical and Physiological Effects:
This compound use can lead to several physiological effects, including increased heart rate, blood pressure, and body temperature. The drug also causes the release of vasopressin, a hormone that regulates water balance in the body, leading to dehydration. Long-term use can result in damage to the brain's serotonin-producing neurons, leading to cognitive and emotional impairments.
Vorteile Und Einschränkungen Für Laborexperimente
N-1,3-benzodioxol-5-yl-1-[(1-ethyl-1H-indol-3-yl)methyl]-3-piperidinamine has several advantages for lab experiments, including its ability to induce a state of heightened sociability and empathy in animal models. This can be useful for studying social behavior and the neural circuits involved in social cognition. However, this compound's recreational use and illegal status make it difficult to obtain and use in research settings. Additionally, the drug's effects on the brain are complex and can vary depending on the dosage, route of administration, and individual differences.
Zukünftige Richtungen
There are several avenues for future research on N-1,3-benzodioxol-5-yl-1-[(1-ethyl-1H-indol-3-yl)methyl]-3-piperidinamine, including its potential use in treating other mental health conditions such as addiction and eating disorders. Researchers are also investigating the optimal dosing and administration protocols for this compound-assisted psychotherapy. Additionally, there is a need for further studies on the long-term effects of this compound use and its potential for addiction.
Conclusion:
This compound is a synthetic drug with potential medical applications due to its unique chemical structure and mechanism of action. While the drug has gained popularity in the recreational drug market, it also has potential therapeutic benefits for treating mental health conditions. Further research is needed to fully understand the drug's effects and potential applications.
Synthesemethoden
N-1,3-benzodioxol-5-yl-1-[(1-ethyl-1H-indol-3-yl)methyl]-3-piperidinamine is synthesized by combining safrole, a natural compound found in sassafras oil, with other chemicals such as hydrochloric acid and methylamine. The synthesis process involves several steps, including purification and crystallization, to obtain the final product. While the synthesis method is straightforward, it is important to note that this compound synthesis is illegal in most countries due to its illicit use.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-[(1-ethylindol-3-yl)methyl]piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-2-26-14-17(20-7-3-4-8-21(20)26)13-25-11-5-6-19(15-25)24-18-9-10-22-23(12-18)28-16-27-22/h3-4,7-10,12,14,19,24H,2,5-6,11,13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYVCQVWTKQSEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)CN3CCCC(C3)NC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[1-({1-[5-(3-methylphenyl)-2-furoyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methyl}amine trifluoroacetate](/img/structure/B6101518.png)
![N-(3-pyridinylmethyl)-3-[1-(3-thienylacetyl)-4-piperidinyl]propanamide](/img/structure/B6101524.png)
![5-(4-fluorophenyl)-3-[4-(2-phenoxyethyl)-1-piperazinyl]-1,2,4-triazine](/img/structure/B6101527.png)

![N-(2-isopropoxyethyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6101546.png)
![2,3-dimethoxy-N-{[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]methyl}benzamide](/img/structure/B6101553.png)
![N-(3-cyclopentylpropyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-methylbenzamide](/img/structure/B6101565.png)

![6-{[2-(benzylthio)-4-hydroxy-6-methyl-5-pyrimidinyl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B6101581.png)
![3-[(benzylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6101614.png)
![5-(6-chloro-1,3-benzodioxol-5-yl)-1-isopropyl-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6101626.png)
![1-(3-methoxybenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6101630.png)

![5-[(2-bromo-4-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B6101641.png)